![molecular formula C25H36O6 B13783086 6-Oxo Simvastatin](/img/structure/B13783086.png)
6-Oxo Simvastatin
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Overview
Description
6-Oxo Simvastatin is a derivative of Simvastatin, a well-known lipid-lowering agent belonging to the statin class of medications. Simvastatin is primarily used to reduce elevated plasma cholesterol levels and associated cardiovascular risks. This compound, with the molecular formula C25H36O6, is an impurity reference material often used in pharmaceutical analytical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo Simvastatin involves the oxidation of Simvastatin. The process typically includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the 6th position of the Simvastatin molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
6-Oxo Simvastatin undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group.
Reduction: Conversion back to Simvastatin under specific conditions.
Substitution: Possible substitution reactions at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, acetonitrile.
Major Products Formed
The primary product formed from the oxidation of Simvastatin is this compound. Further reactions can lead to various derivatives depending on the reagents and conditions used .
Scientific Research Applications
Pharmacological Properties
6-Oxo Simvastatin serves as a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in cholesterol biosynthesis. Its inhibitory activity has an IC50 value of 0.10 ng/mL in rat liver, indicating its potency compared to other statins . The compound is structurally similar to simvastatin but features a keto group at the C6 position, which may influence its pharmacokinetic properties and efficacy.
Drug Formulation and Impurity Profiling
One of the primary applications of this compound is in the impurity profiling of simvastatin formulations. Regulatory bodies such as the FDA require thorough impurity analysis to ensure drug safety and efficacy. The compound is utilized in the process of Abbreviated New Drug Application (ANDA) filings and toxicity studies for respective drug formulations . This application is vital for maintaining compliance with pharmaceutical regulations and ensuring patient safety.
Cardiovascular Disease Management
Statins, including simvastatin and its derivatives, are widely used for managing hyperlipidemia and reducing cardiovascular disease risk. Evidence suggests that statins significantly lower low-density lipoprotein cholesterol (LDL-C) levels, which is a major risk factor for cardiovascular events . The pleiotropic effects of statins, such as improving endothelial function and reducing inflammation, are also observed with this compound . These effects may contribute to enhanced cardiovascular health beyond mere cholesterol reduction.
Research on Neurological Disorders
Recent studies have indicated that statins may have potential benefits in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. While specific research on this compound in this context is limited, the broader class of statins has shown promise in neuroprotection through mechanisms that involve reducing oxidative stress and inflammation . Continued research into this compound could elucidate its role in these therapeutic areas.
Clinical Trials Overview
A review of clinical trials involving simvastatin provides insights into the safety and efficacy profiles relevant to this compound. In controlled studies, simvastatin has demonstrated a significant reduction in cardiovascular events among patients treated for hypercholesterolemia . Although direct studies on this compound are sparse, its structural similarity to simvastatin suggests comparable therapeutic outcomes.
Adverse Reactions
Clinical data indicate that adverse reactions associated with simvastatin include myopathy and liver enzyme elevations . Monitoring protocols for patients on statin therapy are essential to mitigate risks associated with these side effects. Understanding the safety profile of this compound will require further investigation through dedicated clinical studies.
Mechanism of Action
6-Oxo Simvastatin, like Simvastatin, is a prodrug that is hydrolyzed in vivo to its active β-hydroxyacid form. This active form inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver, thereby lowering plasma cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The parent compound, widely used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its higher potency and longer half-life compared to Simvastatin.
Uniqueness of 6-Oxo Simvastatin
This compound is unique due to the presence of the oxo group at the 6th position, which may influence its pharmacological properties and metabolic stability. This structural modification can provide insights into the structure-activity relationship of statins and aid in the development of new therapeutic agents .
Properties
Molecular Formula |
C25H36O6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(1S,7R,8R)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,21+,23?/m1/s1 |
InChI Key |
NPDFVGFXQSJBAA-HJSUOQFFSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=CC2=CC(=O)[C@@H]([C@@H](C12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C |
Origin of Product |
United States |
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